1-Methyl-4-(piperidin-1-yl)phthalazine
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Overview
Description
1-Methyl-4-(piperidin-1-yl)phthalazine is a heterocyclic compound that features a phthalazine ring substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(piperidin-1-yl)phthalazine typically involves the reaction of phthalazine derivatives with piperidine under specific conditions. One common method includes the use of a phthalazine precursor, which is reacted with piperidine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(piperidin-1-yl)phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Methyl-4-(piperidin-1-yl)phthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-1-yl)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, while the phthalazine core can modulate the compound’s overall activity. These interactions can influence various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(piperidin-1-yl)pyridazine: Similar structure but with a pyridazine ring instead of a phthalazine ring.
1-Methyl-4-(piperidin-1-yl)quinazoline: Features a quinazoline ring, offering different pharmacological properties.
1-Methyl-4-(piperidin-1-yl)benzene: A simpler structure with a benzene ring, used in different chemical contexts.
Uniqueness
1-Methyl-4-(piperidin-1-yl)phthalazine is unique due to its specific combination of a phthalazine ring and a piperidine ring. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-methyl-4-piperidin-1-ylphthalazine |
InChI |
InChI=1S/C14H17N3/c1-11-12-7-3-4-8-13(12)14(16-15-11)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
HBEIWQYSNGCUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCCCC3 |
Origin of Product |
United States |
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